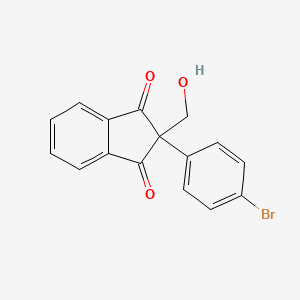
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione, also known as BRINZOLAMIDE, is a carbonic anhydrase inhibitor used in the treatment of glaucoma. It is a potent inhibitor of the carbonic anhydrase enzyme, which plays a crucial role in the production of aqueous humor in the eye.
Mécanisme D'action
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione inhibits the carbonic anhydrase enzyme in the ciliary body of the eye, which reduces the production of aqueous humor. This leads to a decrease in intraocular pressure, which is the main therapeutic effect of this compound.
Biochemical and Physiological Effects:
This compound inhibits the carbonic anhydrase enzyme, which is involved in the production of aqueous humor in the eye. By reducing the production of aqueous humor, this compound lowers intraocular pressure, which is the main therapeutic effect of the drug. This compound has no known systemic effects and is well tolerated by most patients.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione is a potent inhibitor of the carbonic anhydrase enzyme, which makes it a useful tool for studying the role of this enzyme in the production of aqueous humor in the eye. However, its specificity for carbonic anhydrase limits its usefulness in studying other biological processes.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione. One area of research is the development of new carbonic anhydrase inhibitors with improved specificity and potency. Another area of research is the development of new formulations of this compound that can be administered less frequently than the current formulation, which requires twice-daily dosing. Additionally, research could be conducted on the use of this compound in combination with other glaucoma medications to improve treatment outcomes.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione is used in the treatment of glaucoma, a condition characterized by increased intraocular pressure due to the accumulation of aqueous humor in the eye. It is a potent inhibitor of the carbonic anhydrase enzyme, which plays a crucial role in the production of aqueous humor. By inhibiting this enzyme, this compound reduces the production of aqueous humor, thus lowering intraocular pressure.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-(hydroxymethyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-11-7-5-10(6-8-11)16(9-18)14(19)12-3-1-2-4-13(12)15(16)20/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVAKDSHOSRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CO)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-acetylspiro[2.3]hexane-1-carbohydrazide](/img/structure/B3821216.png)
![N'-benzylidenespiro[2.3]hexane-1-carbohydrazide](/img/structure/B3821219.png)
![7-[4-(dimethylamino)benzylidene]-1-methyl[1,3]thiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B3821227.png)
![2,2'-[2,2'-biphenyldiylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B3821240.png)
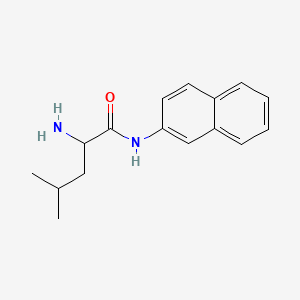
![diisopropyl {(3,5-dichloro-2-methoxyphenyl)[(3-methylphenyl)amino]methyl}phosphonate](/img/structure/B3821254.png)
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline](/img/structure/B3821262.png)
![dimethyl ((3-methylphenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B3821265.png)
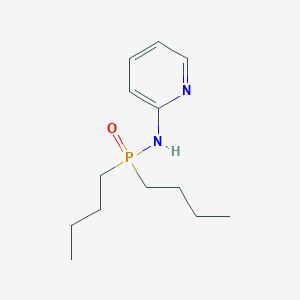
![(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)methyl [3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3821276.png)

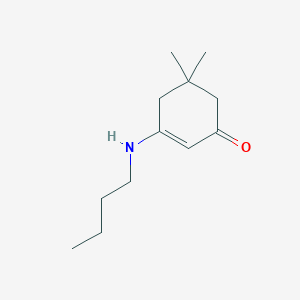
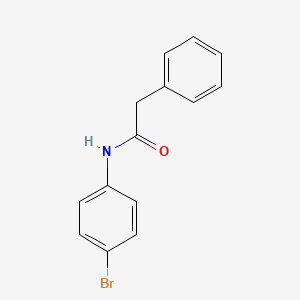
![2,2'-[(3-methoxyphenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3821317.png)